molecular formula C23H13ClF2N2O2S B11417541 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11417541
M. Wt: 454.9 g/mol
InChI Key: ZWEXIYDOYFRMJX-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro and fluoro substituents on its benzyl and phenyl rings, respectively, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the chloro and fluoro substituents through various substitution reactions. Common reagents used in these reactions include halogenating agents such as thionyl chloride and fluorinating agents like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-fluorobenzyl)-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The unique combination of chloro and fluoro substituents in 1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts distinct chemical and biological properties that differentiate it from similar compounds. These substituents influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H13ClF2N2O2S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H13ClF2N2O2S/c24-17-5-3-6-18(26)16(17)12-27-20-15-4-1-2-7-19(15)31-21(20)22(29)28(23(27)30)14-10-8-13(25)9-11-14/h1-11H,12H2

InChI Key

ZWEXIYDOYFRMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F

Origin of Product

United States

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